Cas no 92638-81-8 (10H-Spiro[acridine-9,9'-fluorene])

10H-Spiro[acridine-9,9'-fluorene] structure
92638-81-8 structure
商品名:10H-Spiro[acridine-9,9'-fluorene]
CAS番号:92638-81-8
MF:C25H17N
メガワット:331.409186124802
MDL:MFCD29919320
CID:2950670
PubChem ID:13293439

10H-Spiro[acridine-9,9'-fluorene] 化学的及び物理的性質

名前と識別子

    • 10H-Spiro[acridine-9,9'-fluorene]
    • Spiro[10H-acridine-9,9'-fluorene]
    • spiro[acridine-9,9'-fluorene]
    • 10H-spiro[acridine-9,9-fluorene]
    • 10H-Spiro(acridine-9,9′-fluorene)
    • 10H-Spiro[acridine-9,9′-fluorene]
    • 92638-81-8
    • C25H17N
    • DB-191040
    • S0984
    • C16731
    • AKOS027325485
    • AS-63542
    • SY282019
    • AC-33533
    • SCHEMBL18314522
    • MFCD29919320
    • 10H-Spiro[acridine-9,9 inverted exclamation mark -fluorene]
    • Spiro[acridine-9(10H),9'-[9H]fluorene]
    • CS-0141555
    • MDL: MFCD29919320
    • インチ: 1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H
    • InChIKey: GFOZRCASAHKFFT-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2NC3C(C4(C5C(=CC=CC=5)C5C4=CC=CC=5)C2=CC=1)=CC=CC=3

計算された属性

  • せいみつぶんしりょう: 331.136099547g/mol
  • どういたいしつりょう: 331.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 26
  • 回転可能化学結合数: 0
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.3
  • トポロジー分子極性表面積: 12

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 500.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 277.8±25.6 °C
  • ようかいど: Insuluble (3.6E-5 g/L) (25 ºC),
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

10H-Spiro[acridine-9,9'-fluorene] セキュリティ情報

10H-Spiro[acridine-9,9'-fluorene] 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A197840-5g
10H-Spiro[acridine-9,9'-fluorene]
92638-81-8 98%
5g
$154.0 2025-02-19
eNovation Chemicals LLC
D634838-1g
10H-spiro[acridine-9,9'-fluorene]
92638-81-8 97%
1g
$650 2024-06-05
eNovation Chemicals LLC
D954815-25g
Spiro[acridine-9(10H),9'-[9H]fluorene]
92638-81-8 98%
25g
$505 2024-06-07
abcr
AB539165-1 g
10H-Spiro[acridine-9,9'-fluorene]; .
92638-81-8
1g
€243.60 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
S0984-1G
10H-Spiro[acridine-9,9'-fluorene]
92638-81-8 98.0%(LC&N)
1G
1490.0CNY 2021-07-14
Cooke Chemical
BD2714645-250mg
10H-Spiro[acridine-9,9'-fluorene]
92638-81-8 98%
250mg
RMB 156.00 2025-02-21
Alichem
A289000048-250mg
10H-spiro[acridine-9,9'-fluorene]
92638-81-8 95%
250mg
$680.00 2023-08-31
Alichem
A289000048-1g
10H-spiro[acridine-9,9'-fluorene]
92638-81-8 95%
1g
$1685.00 2023-08-31
eNovation Chemicals LLC
D954815-5g
Spiro[acridine-9(10H),9'-[9H]fluorene]
92638-81-8 98%
5g
$185 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212195-25g
10H-Spiro[acridine-9,9'-fluorene]
92638-81-8 98%
25g
¥8467.00 2024-04-25

10H-Spiro[acridine-9,9'-fluorene] 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, 60 - 80 °C
リファレンス
Preparation of spiro-acridine derivatives for organic electronic element
, Korea, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Chloroform ;  3.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Potassium fluoride ,  18-Crown-6 Solvents: Acetonitrile ;  24 h, 82 °C
リファレンス
Method for preparing 10H-spiro[acridine-9,9'-fluorene] and its derivatives using imine compound
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  50 min, 0 °C
1.2 Reagents: Water ;  rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ;  3 h, reflux
リファレンス
Luminescent materials having specific substituted heteraborin ring structures, delayed fluorescent materials, organic light emitting devices using them, and compounds for them
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ;  rt → 140 °C; 15 min, 140 °C
1.2 140 °C → 200 °C; 30 min, 200 °C
リファレンス
Preparation of substituted spiro acridine derivatives as OLED materials
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 5 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Catalysts: Hydrochloric acid Solvents: Acetic acid ;  90 °C; 8 h, 90 °C → 117 °C
リファレンス
Intramolecular Hydrogen-bonding in Thermally Activated Delayed Fluorescence Emitters: Is There Evidence Beyond Reasonable Doubt?
Hempe, Matthias; Kukhta, Nadzeya A. ; Danos, Andrew ; Batsanov, Andrei S. ; Monkman, Andrew P. ; et al, Journal of Physical Chemistry Letters, 2022, 13(35), 8221-8227

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ;  15 min, 150 °C
1.2 0.5 h, 150 °C → 200 °C
リファレンス
Versatile Direct Cyclization Constructs Spiro-acridan Derivatives for Highly Efficient TADF emitters
Liu, He; Liu, Zhiwen; Li, Ganggang; Huang, Huaina; Zhou, Changjiang; et al, Angewandte Chemie, 2021, 60(22), 12376-12380

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Water
1.4 Catalysts: Methanesulfonic acid Solvents: Chloroform ;  2 h, reflux
リファレンス
Organic compound, and organic light-emitting display panel and organic light-emitting display device
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 5 h, rt → 184 °C
1.2 20 h, 184 °C; cooled
1.3 Reagents: Water
リファレンス
Process for preparation of spirofluorene acridine compounds
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Aromatic heterocyclic delayed fluorescent compound and application in organic light-emitting diode device
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid Solvents: Chloroform ;  30 min, rt; > 24 h, reflux
リファレンス
Organic compound, and organic light emitting diode and organic light emitting display device including the same
, United States, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Tetrahydrofuran
リファレンス
Organic compound, organic light emitting diode and organic light emitting device having the compound
, United States, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C
1.3 Reagents: Acetic acid ,  Hydrochloric acid
リファレンス
Condensed cyclic compound and organic light-emitting device including the same
, United States, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 30 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ;  10 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, rt
リファレンス
Highly efficient blue organic light-emitting diodes from pyrimidine-based thermally activated delayed fluorescence emitters
Li, Bowen; Li, Zhiyi; Hu, Taiping; Zhang, Yong; Wang, Ying; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(9), 2351-2359

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, -78 °C; -78 °C → rt
1.3 Reagents: Methanesulfonic acid ;  1 h, reflux; reflux → rt
1.4 Reagents: Water
リファレンス
Organic compound, and application and organic electroluminescence device thereof
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ;  10 h, reflux
リファレンス
Preparation of polycyclic aromatic compounds for organic electroluminescent devices
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 4 h, -78 °C
1.2 30 min, -78 °C; 12 h, rt
1.3 Solvents: Water ;  cooled
リファレンス
Controllable construction of red thermally activated delayed fluorescence molecules based on a spiro-acridine donor
Liu, Huanling; Zhang, Kai; Zou, Haipei; Mu, Qingfang; Song, Yuzhi; et al, Physical Chemistry Chemical Physics, 2023, 25(2), 1032-1044

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ;  2 h, reflux
リファレンス
High efficiency pure blue thermally activated delayed fluorescence molecules having 10H-phenoxaborin and acridan units
Numata, Masaki; Yasuda, Takuma; Adachi, Chihaya, Chemical Communications (Cambridge, 2015, 51(46), 9443-9446

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Solvents: Acetonitrile ;  24 h, 81 °C
リファレンス
Synthesis of Benzo[b]fluoranthenes and Spiroacridines from Fluorene-Derived Alkenes and N-Arylimines via a Tandem Reaction with Benzynes
Wang, Weihua; Wan, Hongwei; Du, Guangfen; Dai, Bin ; He, Lin, Organic Letters, 2019, 21(10), 3496-3500

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  12 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanesulfonic acid ;  reflux
1.3 Reagents: Water
リファレンス
Preparation of boracyclic compounds for organic light-emitting element
, World Intellectual Property Organization, , ,

10H-Spiro[acridine-9,9'-fluorene] Raw materials

10H-Spiro[acridine-9,9'-fluorene] Preparation Products

10H-Spiro[acridine-9,9'-fluorene] サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92638-81-8)10H-Spiro[acridine-9,9'-fluorene]
注文番号:A905488
在庫ステータス:in Stock/in Stock
はかる:5g/25g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 12:20
価格 ($):485.0/1698.0

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